2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1352303-07-1, is a chemical compound that belongs to the class of substituted amines. It is structurally related to agomelatine, an antidepressant drug that acts as a melatonergic and serotonin receptor antagonist. This compound is often studied in the context of its potential pharmacological properties and as an impurity in the synthesis of agomelatine .
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is classified as an organic compound due to its carbon-containing structure. It falls under the category of amines due to the presence of an amino group (-NH2) in its structure.
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts may vary depending on specific laboratory protocols .
The molecular structure of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride features a naphthalene core substituted with a methoxy group and an ethylamine chain. The structural representation can be described with the following details:
The compound's structural data can be represented using various formats such as SMILES and InChI:
COC1=CC2=C(CCCC2N)C=C1InChI=1S/C13H19NO/c1-14(12)10(11)8-9(4-3-5-13(10)6-7)15-2/h8H,3-7,11H2,1H3The chemical reactivity of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride can be explored through various reactions:
Technical details about specific reaction conditions or yields are typically documented in experimental studies focusing on this compound .
The mechanism of action for 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is primarily associated with its potential pharmacological effects:
Data supporting these mechanisms often come from pharmacological studies that assess receptor binding affinity and functional outcomes in biological models .
The physical properties of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride include:
| Property | Value |
|---|---|
| Appearance | White powder |
| Boiling Point | Approximately 322.7 °C |
| Flash Point | Approximately 149 °C |
| Storage Temperature | Room temperature |
Chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 205.29606 g/mol |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
The primary applications of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride are in scientific research:
These applications highlight the compound's relevance in both medicinal chemistry and pharmacology .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: